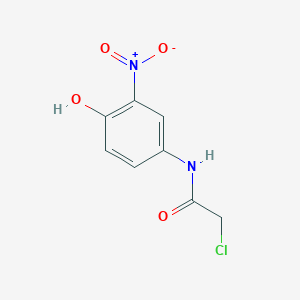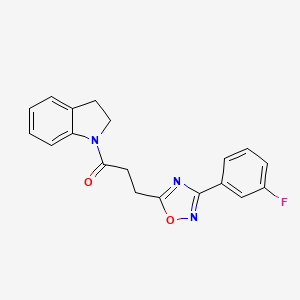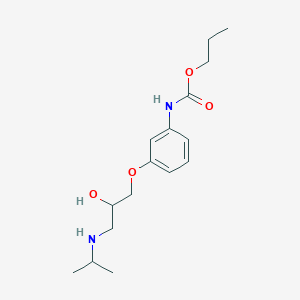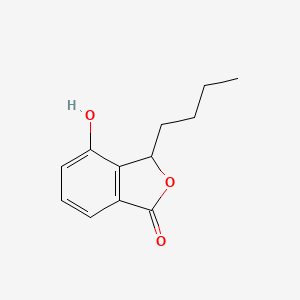
tert-Butyl carbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl carbamimidate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl carbamimidate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with an appropriate amine under controlled conditions. Another method includes the reaction of tert-butyl chloroformate with an amine, followed by the addition of a base to form the carbamimidate.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to ensure high yields and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl carbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl carbamate.
Reduction: It can be reduced to form tert-butyl amine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: tert-Butyl carbamate.
Reduction: tert-Butyl amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl carbamimidate is used as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups in proteins, leading to the formation of stable carbamate derivatives.
Medicine: this compound has potential applications in drug development. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs in the body.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl carbamimidate involves its ability to react with nucleophiles. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The carbamimidate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the carbamimidate moiety.
tert-Butyl isocyanate: Precursor to tert-Butyl carbamimidate, used in similar reactions.
tert-Butyl chloroformate: Another precursor, used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of the tert-butyl group and the carbamimidate moiety. This combination provides distinct reactivity and selectivity, making it valuable in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
102142-91-6 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
tert-butyl carbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)8-4(6)7/h1-3H3,(H3,6,7) |
InChI-Schlüssel |
SEBFEOANNMLCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)


![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)



